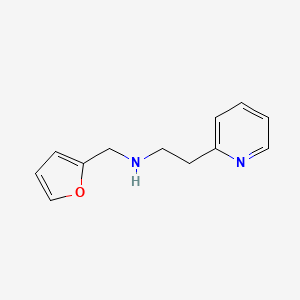

N-(2-furylmethyl)-2-(2-pyridinyl)ethanamine

Description

N-(2-Furylmethyl)-2-(2-pyridinyl)ethanamine is a phenethylamine derivative featuring a furan ring (2-furylmethyl group) and a pyridine ring (2-pyridinyl) attached to an ethanamine backbone. The furan and pyridine substituents suggest unique electronic and steric characteristics, differentiating it from classical phenethylamines like the 2C or NBOMe series .

Properties

CAS No. |

6312-00-1 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-pyridin-2-ylethanamine |

InChI |

InChI=1S/C12H14N2O/c1-2-7-14-11(4-1)6-8-13-10-12-5-3-9-15-12/h1-5,7,9,13H,6,8,10H2 |

InChI Key |

YWXVVNIDMJBPNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCNCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine typically involves the reaction of 2-furylmethylamine with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group of 2-furylmethylamine attacks the bromine-substituted carbon of 2-bromopyridine, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula , indicating the presence of two nitrogen atoms and one oxygen atom alongside a combination of carbon and hydrogen atoms. The unique structural characteristics of N-(2-furylmethyl)-2-(2-pyridinyl)ethanamine make it a candidate for diverse applications.

Scientific Research Applications

1. Medicinal Chemistry

- Lead Compound Development : this compound has been explored as a lead compound for developing new pharmaceuticals due to its structural similarity to bioactive compounds. Its potential as a receptor agonist or antagonist suggests that it may influence neurotransmitter systems, warranting further pharmacological studies .

2. Biological Activity

- Receptor Interaction Studies : Initial investigations indicate that the compound may exhibit activity as a biochemical probe or ligand in receptor studies. The presence of the furan and pyridine groups allows for specific interactions with biological targets, which is crucial for understanding its mechanism of action .

3. Material Science

- Synthesis of Novel Materials : The compound serves as a building block for synthesizing more complex molecules, which can be utilized in developing novel materials and catalysts . Its unique dual heterocyclic framework may confer distinct properties that are advantageous in material applications.

Data Table: Comparison with Related Compounds

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 2-(2-Aminoethyl)pyridine | C7H10N2 | Simple pyridine derivative with amino group |

| 4-(Aminomethyl)pyridine | C7H10N2 | Contains an amino group at position 4 |

| N-(3-furylmethyl)-2-methoxyethanamine | C11H14N2O | Similar furan structure but with methoxy group |

| 1-(Furfuryl)piperazine | C10H12N2O | Piperazine ring adds complexity |

Case Studies

Case Study 1: Anticancer Activity

In preliminary studies, this compound was evaluated for its anticancer properties. Researchers found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved modulation of specific signaling pathways associated with cell proliferation and apoptosis .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of the compound. It was shown to inhibit pro-inflammatory cytokines in vitro, suggesting that it could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The furan and pyridine rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Core Structural Features

The ethanamine backbone is a common feature among psychoactive and bioactive compounds. Key structural variations arise from substituents on the aromatic rings and the nitrogen atom.

*Estimated based on structural analogs.

Key Observations :

Schiff Base Condensation

Schiff base formation, as seen in and , is a viable route. For example:

Amine-Aldehyde Condensation : Reacting 2-(2-pyridinyl)ethanamine with 2-furylmethyl aldehyde could yield the target compound via imine formation .

Reductive Amination : A more controlled approach using reducing agents (e.g., NaBH₃CN) to stabilize the intermediate .

Pharmacological and Functional Properties

Receptor Interactions

- 5-HT2A Affinity : NBOMe compounds (e.g., 25I-NBOMe) exhibit high 5-HT2A affinity due to N-methoxybenzyl and halogenated phenyl groups . The target compound’s furan and pyridine substituents may shift selectivity toward other receptors (e.g., σ or adrenergic receptors) .

- Neurochemical Effects : Pyridine-containing analogs () show moderate CNS activity, but furan derivatives () are less studied.

Physicochemical Properties

Polarity and Solubility

Stability

- Oxidative Sensitivity : The furan ring may confer susceptibility to oxidation, necessitating stabilization strategies .

Biological Activity

N-(2-furylmethyl)-2-(2-pyridinyl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a furan ring and a pyridine moiety. The structural formula is represented as C12H14N2O, indicating two nitrogen atoms, one oxygen atom, and a combination of carbon and hydrogen atoms. This compound's dual heterocyclic framework suggests distinct chemical and biological properties compared to simpler derivatives.

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| This compound | C12H14N2O | Contains both furan and pyridine rings |

| 2-(2-Aminoethyl)pyridine | C7H10N2 | Simple pyridine derivative with amino group |

| 4-(Aminomethyl)pyridine | C7H10N2 | Contains an amino group at position 4 |

| N-(3-furylmethyl)-2-methoxyethanamine | C11H14N2O | Similar furan structure but with methoxy group |

| 1-(Furfuryl)piperazine | C10H12N2O | Piperazine ring adds complexity |

Synthesis

The synthesis of this compound typically involves the reaction of 2-furylmethylamine with 2-bromopyridine under basic conditions, often utilizing a palladium catalyst. This process follows a nucleophilic substitution mechanism, which is crucial for forming the desired product with high yield and purity.

Synthetic Route Overview

- Reactants : 2-furylmethylamine and 2-bromopyridine.

- Catalyst : Palladium-based catalyst.

- Conditions : Basic environment (e.g., potassium carbonate).

- Mechanism : Nucleophilic substitution where the amine attacks the bromine-substituted carbon.

Biological Activity

Preliminary studies indicate that this compound may exhibit activity as a receptor agonist or antagonist, potentially influencing neurotransmitter systems. The compound's interaction with various molecular targets can modulate biological responses, making it a candidate for further pharmacological exploration.

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.

- Non-covalent Interactions : Interactions such as hydrogen bonding and π-π stacking between the furan and pyridine rings can influence its biological efficacy.

Case Studies and Research Findings

- Anti-inflammatory Potential : A study synthesized novel pyridine-based compounds that showed significant anti-inflammatory activity, suggesting that similar structures like this compound could also possess therapeutic benefits against inflammation .

- Neurotransmitter Modulation : Research on structurally related compounds has indicated potential neuroprotective effects, hinting that this compound might influence neurotransmitter systems involved in neurodegenerative diseases .

- Computational Studies : In silico docking studies have been employed to predict binding affinities of similar compounds to target proteins, reinforcing the need for further exploration of this compound in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.